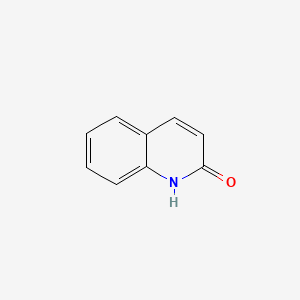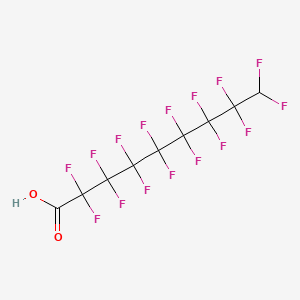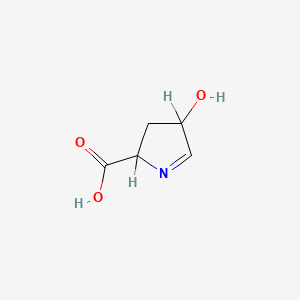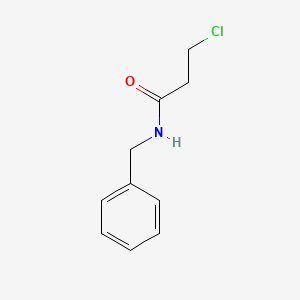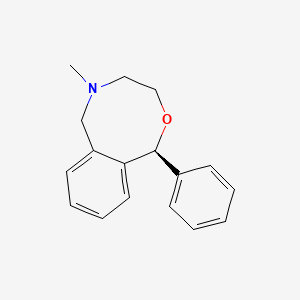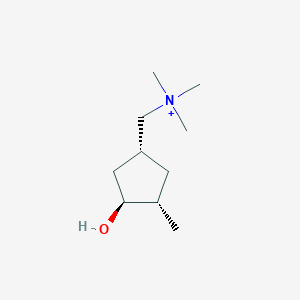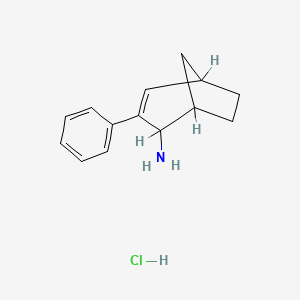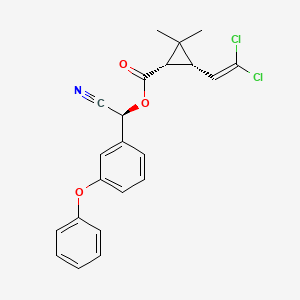
ソフォラノン
説明
Sophoranone is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 7 and 4' and prenyl groups at positions 3' and 5' respectively. It has a role as a plant metabolite. It is a dihydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a (2S)-flavanone.
科学的研究の応用
CYP2C9酵素の阻害
ソフォラノンは、肝臓における多くの薬物の代謝に関与するCYP2C9酵素の強力な阻害剤として同定されています {svg_1}. 研究では、ソフォラノンがインビトロでCYP2C9の活性を有意に阻害することが示されています。 しかし、経口吸収率が低く、血漿タンパク質結合率が高いため、ソフォラノンはインビボでは同じ阻害効果を示しません {svg_2}. この知見は、薬物相互作用の理解と、より安全な薬物療法の開発にとって重要です。
筋細胞分化
研究では、ソフォラノンがウサギの眼外筋におけるC2C12筋細胞と衛星細胞の分化を促進することが示されています {svg_3}. これは、筋再生が必要な麻痺性斜視などの状態の治療における潜在的な用途を示唆しています。 ソフォラノンは、悪影響を与えることなく筋細胞の分化を促進する能力を持つため、さらなる臨床研究の有望な候補です {svg_4}.
伝統中国医学
ソフォラノンは、伝統中国医学で急性咽頭喉頭感染症やのどの痛みの治療に使用されています {svg_5}. 伝統的な治療薬におけるその応用は、上気道に関連する症状を軽減する可能性を示しており、現代の医療における治療上の利点を探索するための基盤を提供しています。
薬理活性
ソフォラノンは、抗炎症作用と抗菌作用を含む、さまざまな薬理作用を示します {svg_6}. これらの活性は、炎症や細菌感染が関与するさまざまな疾患の新しい治療法の開発にとって重要です。
薬物吸収とバイオアベイラビリティ
ソフォラノンに関する研究では、透過性が低く、血漿タンパク質結合率が高いため、経口吸収とバイオアベイラビリティに問題があることが明らかになりました {svg_7}. これらの特性を理解することは、効果的な送達システムを用いたソフォラノンベースの治療法を開発するために不可欠です。
作用機序
Sophoranone is a bioactive flavonoid compound isolated from the root of Sophora subprostrata . It has been studied for its various pharmacological activities, including its effects on cell differentiation .
Target of Action
Sophoranone primarily targets C2C12 cells and satellite cells within extraocular muscles . These cells play a crucial role in muscular repair, particularly in conditions like paralytic strabismus, which involves a functional loss of extraocular muscles resulting from muscular or neuronal disorders .
Mode of Action
Sophoranone interacts with its targets by promoting their differentiation . It has been observed to increase C2C12 cell proliferation .
Biochemical Pathways
It has been shown to increase the gene expressions of myh3, myog, and mck, which are markers for myogenic differentiation .
Pharmacokinetics
Sophoranone exhibits low oral absorption and extensive plasma protein binding . These properties may influence its bioavailability and the correlation between its in vitro and in vivo effects .
Result of Action
Sophoranone promotes the differentiation of both C2C12 and satellite cells within extraocular muscles in rabbits . This effect was verified based on cell morphology and expression levels of mRNA and protein markers of myogenic differentiation . The capacity of Sophoranone to enhance the differentiation of these cells suggests that it may provide a safe and effective means to promote the repair of damaged extraocular muscles .
Action Environment
The action of Sophoranone can be influenced by environmental factors such as the permeability of the compound in the cellular environment. For instance, its very low permeability in Caco-2 cells, which suggests poor absorption in vivo, may lead to a lack of correlation between its in vitro and in vivo effects . Additionally, its high degree of plasma protein binding (>99.9%) may also influence its action, efficacy, and stability .
将来の方向性
Sophoranone has been found to promote the differentiation of C2C12 and satellite cells within extraocular muscles in rabbits . This suggests that sophoranone may provide a safe and effective means to promote repair of damaged extraocular muscles . Future work involving the potential use of sophoranone in the treatment of strabismus will require investigation into such issues as changes in muscle lengths, muscle fiber size, muscle force, and other compensatory extraocular biomechanics .
生化学分析
Biochemical Properties
Sophoranone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, sophoranone has been shown to inhibit the activity of the enzyme CYP2C9, which is involved in drug metabolism . This inhibition occurs in a competitive manner, suggesting that sophoranone binds to the active site of CYP2C9, preventing its normal substrate from binding. Additionally, sophoranone interacts with proteins involved in cell differentiation, such as Myh3, Myog, and MCK, promoting the differentiation of muscle cells .
Cellular Effects
Sophoranone influences various cellular processes and functions. It has been observed to promote the differentiation of C2C12 muscle cells and extraocular muscle satellite cells . This effect is mediated through the upregulation of myogenic differentiation markers, including Myh3, Myog, and MCK. Furthermore, sophoranone has been shown to increase cell proliferation without inducing apoptosis or reactive oxygen species (ROS) production . These findings suggest that sophoranone positively impacts cell signaling pathways and gene expression related to muscle differentiation and growth.
Molecular Mechanism
The molecular mechanism of sophoranone involves several key interactions at the molecular level. Sophoranone binds to the active site of CYP2C9, inhibiting its enzymatic activity . This binding prevents the metabolism of CYP2C9 substrates, leading to increased levels of these substrates in the body. Additionally, sophoranone promotes the differentiation of muscle cells by upregulating the expression of myogenic differentiation markers . This upregulation is likely mediated through the activation of specific transcription factors that bind to the promoter regions of these genes, enhancing their transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sophoranone have been observed to change over time. Studies have shown that sophoranone is stable under standard laboratory conditions and does not degrade significantly over time . Long-term exposure to sophoranone has been shown to maintain its positive effects on muscle cell differentiation and proliferation without inducing adverse effects such as apoptosis or ROS production . These findings suggest that sophoranone is a stable compound with sustained biological activity in vitro.
Dosage Effects in Animal Models
The effects of sophoranone vary with different dosages in animal models. In rabbits, sophoranone has been shown to promote the differentiation of extraocular muscle satellite cells at concentrations ranging from 0 to 10 μM . No adverse effects were observed at these concentrations, indicating that sophoranone is well-tolerated at these doses. Higher doses of sophoranone may lead to toxic effects, including hepatotoxicity, neurotoxicity, and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of sophoranone to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
Sophoranone is involved in several metabolic pathways. It is metabolized by the enzyme CYP2C9, which converts sophoranone into its metabolites . This metabolism is crucial for the elimination of sophoranone from the body. Additionally, sophoranone interacts with other enzymes involved in metabolic processes, such as those involved in the synthesis and degradation of flavonoids . These interactions can affect the overall metabolic flux and levels of metabolites in the body.
Transport and Distribution
Sophoranone is transported and distributed within cells and tissues through various mechanisms. It is known to bind to plasma proteins, which facilitates its transport in the bloodstream . Within cells, sophoranone is likely transported by specific transporters that recognize its chemical structure. The distribution of sophoranone within tissues is influenced by its binding to cellular proteins and its ability to cross cell membranes . These factors determine the localization and accumulation of sophoranone in different tissues.
Subcellular Localization
The subcellular localization of sophoranone is crucial for its activity and function. Sophoranone is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. These localizations can affect the activity and function of sophoranone, influencing its overall biological effects.
特性
IUPAC Name |
(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORSRBKNYXPSDO-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331625 | |
| Record name | Sophoranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23057-55-8 | |
| Record name | Sophoranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23057-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophoranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sophoranone?
A1: Sophoranone exhibits its anticancer activity primarily through the induction of apoptosis in tumor cells. [, , ] This effect is mediated through the formation of reactive oxygen species (ROS) and the subsequent opening of mitochondrial permeability transition pores. [] This mitochondrial disruption leads to the release of cytochrome c, a key signaling molecule in the apoptotic pathway. Interestingly, Sophoranone's impact on mitochondria appears to be linked to its interaction with complexes III and IV of the mitochondrial respiratory chain, as inhibitors of these complexes prevent cytochrome c release and apoptosis induction. []
Q2: How does Sophoranone compare to other flavonoids in terms of its anti-cancer activity?
A2: Sophoranone demonstrates significantly stronger growth-inhibitory and apoptosis-inducing activities against leukemia U937 cells compared to other well-known flavonoids such as daidzein, genistein, and quercetin. [] This suggests a unique mechanism of action and highlights its potential as a potent anticancer agent.
Q3: What is the chemical structure of Sophoranone?
A3: Sophoranone ((-)-Sophoranone) is a prenylated flavonoid. Its structure was first elucidated in research on the constituents of Sophora subprostrata Chun et T. Chen. [, ] While its exact molecular formula and weight are not provided in these abstracts, its structure is described in detail.
Q4: Has Sophoranone demonstrated any effects on muscle cell differentiation?
A4: Research indicates that Sophoranone promotes the differentiation of both C2C12 cells and satellite cells within extraocular muscles in rabbit models. [] This effect was observed at concentrations that did not induce apoptosis, ROS production, or cell cycle disruption in C2C12 cells, suggesting a potential therapeutic window for muscle repair applications.
Q5: What analytical methods are commonly used to study Sophoranone?
A6: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been successfully employed for the simultaneous determination of Sophoranone and other bioactive compounds from Sophora tonkinensis in rat plasma. [] This method enables the sensitive and specific quantification of Sophoranone, facilitating pharmacokinetic studies and investigations into its absorption, distribution, metabolism, and excretion (ADME) profile.
Q6: Are there any known sex-based differences in the pharmacokinetics of Sophoranone?
A8: While the pharmacokinetics of Sophoranone appear consistent between male and female rats, research indicates potential gender differences in the pharmacokinetics of (-)-maackiain, another compound present in Sophora tonkinensis extract. [] This highlights the need for further research into the potential impact of sex on Sophoranone's pharmacokinetic profile.
Q7: What are the potential applications of Sophoranone beyond cancer treatment?
A9: Besides its anticancer properties, Sophoranone's ability to promote muscle cell differentiation suggests its potential application in treating muscular disorders like paralytic strabismus. [] Further research is needed to explore this avenue fully.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



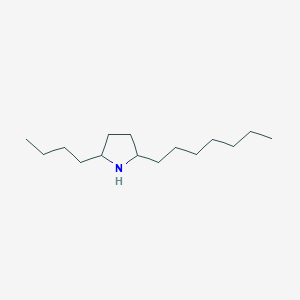
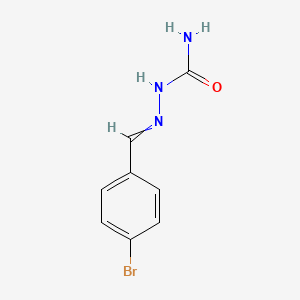
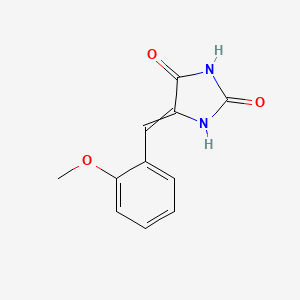
![1,1-Diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid](/img/structure/B1204821.png)

